molecular formula C15H22S2 B14188117 2-Octylbenzene-1-carbodithioic acid CAS No. 845640-03-1

2-Octylbenzene-1-carbodithioic acid

Cat. No.: B14188117
CAS No.: 845640-03-1
M. Wt: 266.5 g/mol
InChI Key: CKITZDGHPBCDFT-UHFFFAOYSA-N
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Description

2-Octylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by the presence of an octyl group attached to a benzene ring, with a carbodithioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylbenzene-1-carbodithioic acid typically involves the reaction of octylbenzene with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then acidified to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Octylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Octylbenzene-1-carbodithioic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Octylbenzene-1-carbodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The carbodithioic acid group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

    Octylbenzene: Similar in structure but lacks the carbodithioic acid group.

    2-Aminocyclopentene-1-carbodithioic acid: Contains a different alkyl group and exhibits different chemical properties.

    4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid: Another carbodithioic acid derivative with distinct biological activities.

Uniqueness: 2-Octylbenzene-1-carbodithioic acid is unique due to its specific combination of an octyl group and a carbodithioic acid functional group

Properties

CAS No.

845640-03-1

Molecular Formula

C15H22S2

Molecular Weight

266.5 g/mol

IUPAC Name

2-octylbenzenecarbodithioic acid

InChI

InChI=1S/C15H22S2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15(16)17/h8-9,11-12H,2-7,10H2,1H3,(H,16,17)

InChI Key

CKITZDGHPBCDFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1C(=S)S

Origin of Product

United States

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